Z-D-Thr-OH

説明

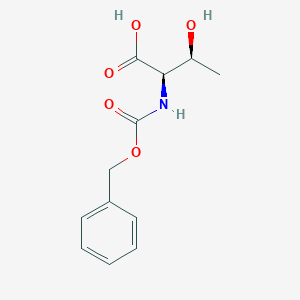

Chemical Name: N-Benzyloxycarbonyl-D-threonine CAS Number: 80384-27-6 Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.3 g/mol Structural Features:

- Z-group (Benzyloxycarbonyl): Protects the α-amino group of D-threonine, enhancing stability during peptide synthesis .

- D-Threonine Backbone: The D-configuration confers resistance to enzymatic degradation, making it valuable in designing non-natural peptides .

- Hydroxyl Group: The side-chain hydroxyl group can participate in hydrogen bonding or undergo further functionalization (e.g., acetylation, benzylation) .

特性

IUPAC Name |

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357438 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80384-27-6 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-threonine typically involves the protection of the amino group of threonine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of Z-D-threonine may involve large-scale liquid-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yields and purity. The use of automated peptide synthesizers and optimized reaction conditions ensures efficient production .

化学反応の分析

Types of Reactions: Z-D-threonine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the Z-protecting group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted threonine derivatives.

科学的研究の応用

Chemistry: Z-D-threonine is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins. The Z-protecting group prevents unwanted side reactions during peptide bond formation .

Biology: In biological research, Z-D-threonine is used to study protein structure and function. It is incorporated into peptides to investigate the role of threonine residues in protein folding and stability .

Medicine: Z-D-threonine derivatives are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs and as intermediates in the synthesis of bioactive compounds .

Industry: In the pharmaceutical industry, Z-D-threonine is used in the production of peptide drugs and as a reagent in various chemical processes. It is also employed in the synthesis of specialty chemicals and fine chemicals .

作用機序

The mechanism of action of Z-D-threonine involves its incorporation into peptides and proteins. The Z-protecting group stabilizes the amino group, allowing for selective reactions at other functional groups. This enables the synthesis of complex peptides with high precision. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

類似化合物との比較

Z-Thr-OH (L-Threonine Derivative)

CAS Number: 19728-63-3 Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.3 g/mol Key Differences:

Z-Thr(Bzl)-OH

CAS Number: Not provided Molecular Formula: C₁₉H₂₁NO₅ Molecular Weight: 343.4 g/mol Key Differences:

Z-D-Allo-Thr(tBu)-OH·DCHA

CAS Number : 100157-55-9

Molecular Formula : C₁₆H₂₃N₂O₅·C₁₂H₂₃N

Molecular Weight : 490.68 g/mol

Key Differences :

Boc-D-Thr(Bzl)-OH

CAS Number: Not provided Molecular Formula: Not provided Molecular Weight: ~350–400 g/mol (estimated) Key Differences:

- Boc Protection : Replaces the Z-group, offering orthogonal protection strategies in peptide synthesis .

- Cost : Priced at $35–$480 per gram, depending on quantity, compared to this compound’s ~$120–$360 per 25–100 g .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Stereochemistry |

|---|---|---|---|---|

| This compound | C₁₂H₁₅NO₅ | 253.3 | Z (α-amino) | D-Threonine |

| Z-Thr-OH | C₁₂H₁₅NO₅ | 253.3 | Z (α-amino) | L-Threonine |

| Z-Thr(Bzl)-OH | C₁₉H₂₁NO₅ | 343.4 | Z (α-amino), Bzl (OH) | L-Threonine |

| Z-D-Allo-Thr(tBu)-OH·DCHA | C₂₈H₄₆N₃O₅ | 490.68 | Z (α-amino), tBu (OH) | D-Allo-Threonine |

| Boc-D-Thr(Bzl)-OH | Not provided | ~350–400 | Boc (α-amino), Bzl (OH) | D-Threonine |

Table 2: Functional and Economic Comparison

生物活性

Z-D-Threonine Hydroxyl (Z-D-Thr-OH), a synthetic derivative of D-threonine, has garnered attention in various scientific disciplines due to its significant biological activities. This compound is primarily utilized in peptide synthesis and exhibits a range of pharmacological properties, particularly in the development of chiral antibiotics and its inhibitory effects on specific bacterial strains.

Chemical Structure and Properties

This compound is characterized by a Z-protecting group on the amino group of D-threonine, enhancing its stability and reactivity during peptide synthesis. This modification allows for selective reactions that are crucial in constructing complex peptide structures.

1. Peptide Synthesis

This compound serves as a vital building block in the synthesis of peptides and glycopeptides. The incorporation of this compound into peptide chains can significantly influence the biological activity and efficacy of the resulting peptides. Studies indicate that peptides synthesized from this compound can interact with various biological targets, which is essential for therapeutic applications.

2. Antibiotic Development

One of the notable applications of this compound is its role as a synthetic intermediate in the production of chiral antibiotics. These antibiotics are designed to be more effective with fewer side effects compared to their achiral counterparts. The synthesis process often involves using this compound to construct antibiotic molecules, thus enhancing their therapeutic profiles.

3. Antimicrobial Activity

Research has demonstrated that this compound exhibits inhibitory effects on the growth and cell wall synthesis of Mycobacterium smegmatis, a model organism for studying mycobacterial infections. By adding this compound to bacterial growth media, researchers have observed significant reductions in bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study: Inhibition of Mycobacterium smegmatis

- Objective : To evaluate the inhibitory effects of this compound on Mycobacterium smegmatis.

- Methodology : The compound was added to various concentrations in the growth medium of M. smegmatis, followed by monitoring bacterial growth through optical density measurements.

- Results : A dose-dependent inhibition was observed, indicating that higher concentrations of this compound resulted in greater reductions in bacterial viability.

| Concentration (mg/mL) | Optical Density (OD) | % Inhibition |

|---|---|---|

| 0 | 0.8 | 0 |

| 1 | 0.6 | 25 |

| 5 | 0.4 | 50 |

| 10 | 0.2 | 75 |

This study illustrates the potential of this compound as a candidate for further development into antimicrobial therapies.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with specific enzymes involved in bacterial cell wall synthesis. This interaction disrupts normal cellular processes, leading to impaired growth and viability of targeted bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。